
(5-Fluoro-2-iodophenyl)methanol
Overview
Description
“(5-Fluoro-2-iodophenyl)methanol” is a chemical compound with the molecular formula C7H6FIO and a molecular weight of 252.02 . It is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” can be achieved through the following steps :
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6FIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 .
Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 42-44°C . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .
Scientific Research Applications
1. Chemical Synthesis and Rearrangements
(5-Fluoro-2-iodophenyl)methanol has been utilized in the stereoselective synthesis of novel difunctionalized-2-azabicyclo compounds, where its rearrangements were initiated using Selectfluor and Deoxo-Fluor (Krow et al., 2004). Another example includes its application in palladium-catalyzed C-H halogenation reactions, offering advantages such as milder reaction conditions and high chemical diversity (Xiuyun Sun, Yong-Hui Sun, & Yu Rao, 2014).
2. Molecular Logic Devices
This compound is involved in the synthesis of 1,3,5-triarylpyrazolines, which act as pH-driven molecular logic devices utilizing photoinduced electron transfer (PET) and internal charge transfer (ICT) mechanisms (ZammitRamon et al., 2015).
3. Spectroscopy and Molecular Interactions
It plays a role in the study of alcohol complexes with fluorophenylacetylenes, aiding in understanding molecular interactions and hydrogen bonding behaviors (S. Maity, D. K. Maity, & G. Patwari, 2011).
4. Nanoparticle Preparation for Drug Delivery
The compound is used in the preparation of 5-fluorouracil nanoparticles through a supercritical antisolvent process for pulmonary delivery, enhancing drug physical characteristics (P. Kalantarian et al., 2010).
5. Impact on Lipid Dynamics
Its related compound, methanol, is studied for its impact on lipid dynamics in biomembrane studies, influencing lipid transfer and flip-flop kinetics (Michael H. L. Nguyen et al., 2019).
6. Enantioselective Synthesis
This compound derivatives are used in lipase-catalyzed kinetic resolution for the synthesis of enantiopure monofluorinated phenylcyclopropanes, demonstrating the utility in stereoselective organic synthesis (T. C. Rosen & G. Haufe, 2002).
7. Olefin Epoxidation
Fluorinated alcohols, related to this compound, enable olefin epoxidation by hydrogen peroxide, showcasing their role as catalysts in organic synthesis (S. D. de Visser et al., 2003).
8. Radioactive Labeling and Imaging
The compound is involved in the synthesis of radioactively labeled molecules, such as [123I]-(4-fluorophenyl)[1-(3-iodophenethyl)piperidin-4-yl]methanone, for potential use in imaging techniques like SPECT (P. Blanckaert et al., 2007).
9. Fluorescence Studies
This compound derivatives are examined for their fluorescent properties, which is significant for rapid analysis in various applications, including biological samples (A. Matwijczuk et al., 2015).
10. Catalyst-Free Synthesis
The compound is used in catalyst- and solvent-free synthesis methods, such as in the microwave-assisted Fries rearrangement, highlighting advancements in green chemistry (R. Moreno-Fuquen et al., 2019).
Safety and Hazards
“(5-Fluoro-2-iodophenyl)methanol” is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding skin contact, inhalation, or ingestion of the compound .
Mechanism of Action
Target of Action
This compound is an organic compound that can be used as a catalyst and reagent in organic synthesis reactions
Mode of Action
As a reagent in organic synthesis, it likely interacts with other molecules to facilitate chemical reactions . The specifics of these interactions and the resulting changes would depend on the particular reaction conditions and the other reactants involved.
Biochemical Pathways
As a reagent in organic synthesis, it may participate in a variety of reactions and potentially affect multiple pathways
Result of Action
As a reagent in organic synthesis, its primary role is likely to facilitate chemical reactions . The specific effects would depend on the particular reaction and the other reactants involved.
Action Environment
The action, efficacy, and stability of (5-Fluoro-2-iodophenyl)methanol can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals . For instance, it is stable under normal temperatures and soluble in organic solvents such as ethanol, methanol, and dichloromethane .
properties
IUPAC Name |
(5-fluoro-2-iodophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFLIEHAFIVXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468902 | |
| Record name | (5-Fluoro-2-iodophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877264-43-2 | |
| Record name | 5-Fluoro-2-iodobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877264-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Fluoro-2-iodophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



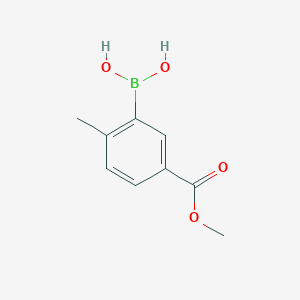
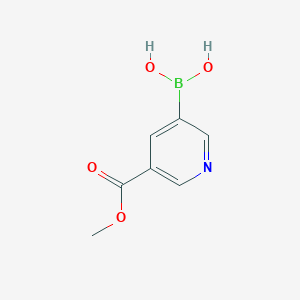
![1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)](/img/structure/B151734.png)
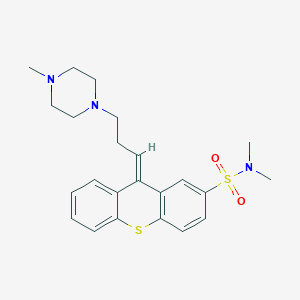
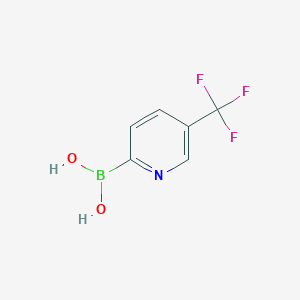
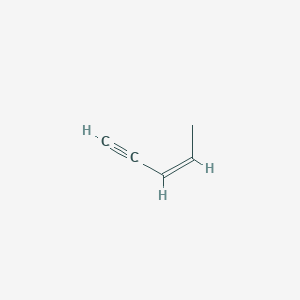
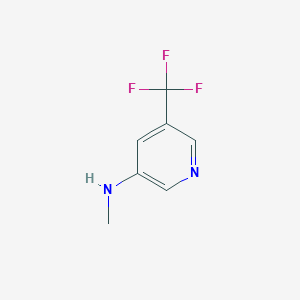
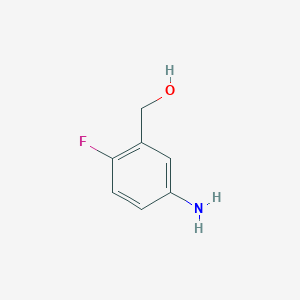
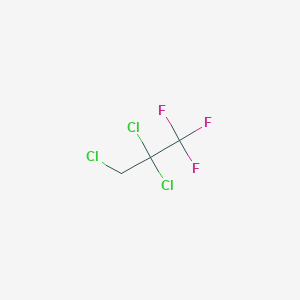

![4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol](/img/structure/B151757.png)


![(5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151761.png)